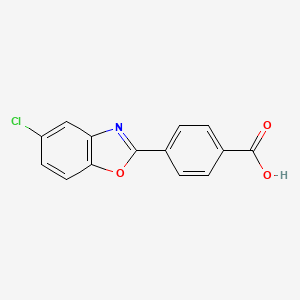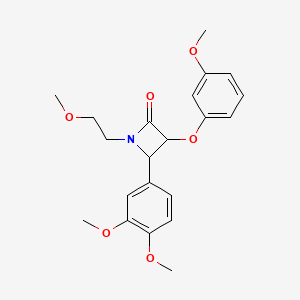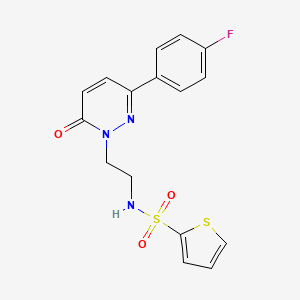![molecular formula C24H17F3N2O2 B2866200 (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-72-1](/img/structure/B2866200.png)
(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a complex organic molecule with potential applications in various scientific fields. Its unique structure combines multiple functional groups, making it an interesting subject for synthetic chemistry and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available precursors: 2,6-difluorobenzene, 4-fluorobiphenyl, and pyrazole.
Step-by-Step Synthesis:
Formation of the Pyrazole Derivative:
Reaction: 4-fluorobiphenyl reacts with ethyl chloroacetate in the presence of a base to form 1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl chloride.
Conditions: Anhydrous conditions, inert atmosphere, and a polar aprotic solvent like dimethylformamide (DMF).
Coupling with Pyrazole:
Reaction: The obtained intermediate is then reacted with pyrazole under basic conditions to form the pyrazole derivative.
Conditions: Base such as potassium carbonate, reflux temperature, and DMF.
Coupling with 2,6-Difluorophenyl:
Reaction: The final coupling involves reacting the pyrazole derivative with 2,6-difluorobenzoyl chloride.
Conditions: Base such as triethylamine, room temperature, and an inert atmosphere.
Industrial Production Methods
Scalability: The reactions mentioned are scalable with modifications to reaction vessels, temperature control, and purification techniques.
Purification: Typically involves column chromatography and recrystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions
Oxidation: It can undergo oxidation at the pyrazole ring or the phenyl groups under strong oxidizing conditions.
Reduction: Reduction typically targets the carbonyl group, converting it to a hydroxyl group.
Substitution: Both aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Halogenation, nitration, and sulfonation with reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Leads to carboxylic acids or quinones.
Reduction: Yields alcohol derivatives.
Substitution: Yields halogenated, nitrated, or sulfonated derivatives, depending on the reagent used.
科学的研究の応用
Chemistry
Catalyst Design: It can act as a ligand in transition metal complexes for catalysis.
Material Science:
Biology
Enzyme Inhibition: It can be used to study enzyme-substrate interactions and inhibition mechanisms.
Biological Assays: Useful in bioassays to investigate cellular processes and pathways.
Medicine
Drug Development:
Pharmacokinetics: Studies on how it is metabolized in the body and its bioavailability.
Industry
Chemical Manufacturing: Used as an intermediate in the production of more complex molecules.
Agricultural Chemicals: Potential use in the synthesis of new pesticides or herbicides.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, altering their activity.
Receptor Binding: It can interact with specific receptors, modulating their signaling pathways.
Pathways Involved: Typically, pathways involving signal transduction, cellular metabolism, and gene expression may be influenced.
類似化合物との比較
Similar Compounds
(2,6-Dichlorophenyl)(3-{1-[(2-fluorophenyl)oxy]ethyl}-1H-pyrazol-1-yl)methanone: Similar structure but with different halogen substitutions.
(3-{1-[(2-Fluorobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2,6-dibromophenyl)methanone: Bromine atoms instead of fluorine, affecting its reactivity.
Uniqueness
Fluorination: The presence of fluorine atoms can significantly alter the compound's electronic properties and reactivity, making it unique compared to similar compounds with different halogen substitutions.
Structural Complexity: The combination of multiple functional groups and aromatic systems provides a versatile platform for various chemical reactions and applications.
So, this should give you a thorough understanding of (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone. Quite a mouthful, but also fascinating, right?
特性
IUPAC Name |
(2,6-difluorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O2/c1-15(31-17-10-11-18(21(27)14-17)16-6-3-2-4-7-16)22-12-13-29(28-22)24(30)23-19(25)8-5-9-20(23)26/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOFSLYCRXXGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=C(C=CC=C2F)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B2866117.png)
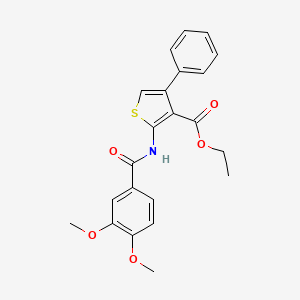
![1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride](/img/structure/B2866120.png)
![5-methoxy-2,4-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2866122.png)
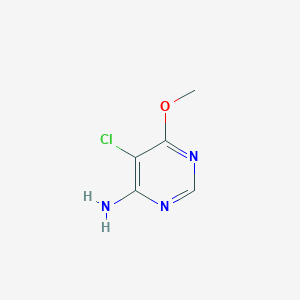
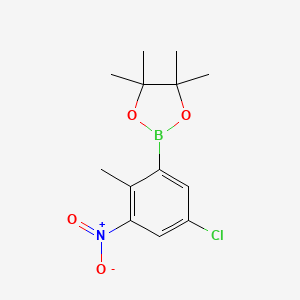
![Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate](/img/structure/B2866127.png)
![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)
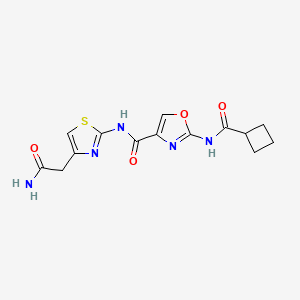
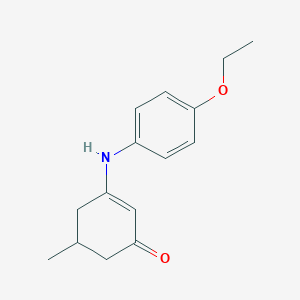
![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2866132.png)
